molecular formula C9H14N2O2 B8732336 Ethyl 5-isopropyl-1H-imidazole-2-carboxylate

Ethyl 5-isopropyl-1H-imidazole-2-carboxylate

Cat. No. B8732336
M. Wt: 182.22 g/mol
InChI Key: HMDQTIGJCFWUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08536197B2

Procedure details

The same operation as in Example (lb) was performed using 1-amino-3-methylbutan-2-one hydrochloride obtained in Example (35c) (about 17.6 mmol) and ethyl imino(methylthio)acetate tetrafluoroborate obtained according to a method known in the literature (J. Med. Chem., 38, 1995, 2196-2201) (about 22 mmol), to obtain 1.83 g of the title compound as a yellow solid (57%).
Quantity
17.6 mmol
Type
reactant
Reaction Step One
Name
ethyl imino(methylthio)acetate tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4](=O)[CH:5]([CH3:7])[CH3:6].F[B-](F)(F)F.[NH:14]=[C:15](SC)[C:16]([O:18][CH2:19][CH3:20])=[O:17]>>[CH3:6][CH:5]([C:4]1[NH:14][C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[N:2][CH:3]=1)[CH3:7] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
17.6 mmol
Type
reactant
Smiles
Cl.NCC(C(C)C)=O
Step Two
Name
ethyl imino(methylthio)acetate tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.N=C(C(=O)OCC)SC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=CN=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.